molecular formula C20H13BrN2O2S2 B2899859 N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-4-phenoxybenzamide CAS No. 325977-28-4

N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-4-phenoxybenzamide

Cat. No. B2899859
CAS RN: 325977-28-4
M. Wt: 457.36
InChI Key: LZFYRYNADAHQQE-UHFFFAOYSA-N
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Description

N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-4-phenoxybenzamide, also known as BPTB, is a novel compound that has been gaining attention in the scientific community due to its potential therapeutic applications. BPTB belongs to the class of thiazole-based compounds and has been found to possess a wide range of biological activities.

Advantages and Limitations for Lab Experiments

N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-4-phenoxybenzamide has several advantages for lab experiments. It is a relatively stable compound and can be easily synthesized. N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-4-phenoxybenzamide is also highly soluble in organic solvents, which makes it easy to work with in the lab. However, N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-4-phenoxybenzamide has some limitations as well. It is a relatively new compound, and its biological activities are not fully understood. Moreover, N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-4-phenoxybenzamide has not been extensively tested in vivo, and its toxicity profile is not well established.

Future Directions

There are several future directions for the study of N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-4-phenoxybenzamide. Further research is needed to fully understand the mechanism of action of N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-4-phenoxybenzamide and its biological activities. Moreover, more studies are needed to evaluate the efficacy of N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-4-phenoxybenzamide in vivo and to establish its toxicity profile. Furthermore, N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-4-phenoxybenzamide can be modified to improve its pharmacokinetic properties and to enhance its therapeutic potential. Finally, N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-4-phenoxybenzamide can be used as a lead compound to develop novel drugs for the treatment of various diseases.

Synthesis Methods

N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-4-phenoxybenzamide can be synthesized by a multi-step process that involves the reaction of 5-bromothiophene-2-carboxylic acid with thiosemicarbazide to form 5-bromo-2-(1,3-thiazol-2-yl)thiophene-3-carboxylic acid hydrazide. This intermediate is then reacted with 4-phenoxybenzoyl chloride to obtain N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-4-phenoxybenzamide.

Scientific Research Applications

N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-4-phenoxybenzamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer, anti-inflammatory, antioxidant, and antimicrobial activities. N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-4-phenoxybenzamide has also been shown to have neuroprotective effects and can be used to treat neurodegenerative diseases such as Alzheimer's and Parkinson's. Moreover, N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-4-phenoxybenzamide has been found to have antifungal properties and can be used to treat fungal infections.

properties

IUPAC Name

N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-4-phenoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13BrN2O2S2/c21-18-11-10-17(27-18)16-12-26-20(22-16)23-19(24)13-6-8-15(9-7-13)25-14-4-2-1-3-5-14/h1-12H,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZFYRYNADAHQQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=C(S4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13BrN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-4-phenoxybenzamide

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